4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-14-5-2-13(3-6-14)4-7-15(21)19-9-10-20(16(22)12-19)17-18-8-11-24-17/h2-3,5-6,8,11H,4,7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCCORVNJIOSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the thiazole ring: Starting from a suitable thiazole precursor, such as 2-aminothiazole, which can be synthesized through the Hantzsch thiazole synthesis.
Attachment of the piperazine ring: The thiazole derivative can be reacted with a piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the 4-methoxyphenyl group: This can be achieved through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions vary depending on the specific substitution but may include the use of strong acids or bases.
Major Products
Oxidation: Formation of 4-(3-(4-Hydroxyphenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one.
Reduction: Formation of 4-(3-(4-Methoxyphenyl)propan-1-ol)-1-(thiazol-2-yl)piperazin-2-one.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific biological activity. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their function.
Pathways Involved: Modulating signaling pathways, such as those involved in cell growth or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Substituted Chalcones
Piperazine-substituted chalcones (e.g., compounds in Cluster 12 from ) share structural motifs with the target compound. However, they lack the cyclic ketone (piperazin-2-one) and thiazole groups. Key findings:
- Activity Trends: Piperazine-substituted chalcones generally exhibit lower inhibitory activity (IC₅₀ > 4.7 μM) compared to non-piperazine analogs like Cardamonin (IC₅₀ = 4.35 μM) .
- SAR Insights : Substitutions at the para-position of aromatic rings with electron-withdrawing groups (e.g., Br, F) enhance potency, while methoxy groups reduce activity due to decreased electronegativity .
Table 1: Activity of Selected Chalcone Derivatives
| Compound | Substituents (Ring A/B) | IC₅₀ (μM) | Cluster |
|---|---|---|---|
| Cardamonin | A: 2-OH, 4-OH; B: No substitution | 4.35 | 5 |
| 2j | A: 4-Br, 2-OH, 5-I; B: 4-F | 4.70 | 6 |
| 2h | A: 4-Cl, 2-OH, 5-I; B: 4-OCH₃ | 13.82 | 6 |
| 2n | A: 4-OCH₃, 2-OH, 5-I; B: 4-F | 25.07 | 6 |
| 2p | A: 4-OCH₃, 2-OH, 5-I; B: 4-OCH₃ | 70.79 | 6 |
| Piperazine-substituted | Variable (e.g., trifluoromethyl benzoyl) | >4.7 | 12 |
Key Observations :
Piperazine Derivatives with Heterocyclic Substitutions
- 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine (): Features a piperazine core with a trifluoromethyl benzoyl group. No activity data reported, but the trifluoromethyl group may enhance metabolic stability compared to methoxy .
Structural and Functional Advantages of the Target Compound
- Piperazinone vs. Piperazine: The cyclic ketone in piperazin-2-one may improve conformational rigidity and solubility compared to non-cyclic piperazines .
- Thiazole vs. Halogen/Methoxy Groups : The 1,3-thiazol-2-yl group could offer enhanced binding to enzymes or receptors through sulfur-mediated interactions, a feature absent in most chalcone derivatives .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 1-(1,3-thiazol-2-yl)piperazin-2-one core?
- Methodological Answer : The core can be synthesized via condensation reactions. For example, hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) can react with α,β-unsaturated ketones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol to form pyrazoline intermediates, which are further cyclized . Commercial building blocks like thiazol-2-yl propanone derivatives (CAS: 89991-30-0) may serve as precursors for thiazole ring incorporation .
Q. Which spectroscopic techniques are critical for verifying substituent positions and functional group integrity?
- Methodological Answer :
- NMR : 1H/13C NMR confirms methoxyphenyl aromatic protons (δ 6.8–7.4 ppm) and thiazole C-H coupling patterns.
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups validate key functional groups.
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., calculated vs. observed m/z) ensures molecular formula accuracy .
Q. How does X-ray crystallography using SHELX software resolve stereochemical uncertainties?
- Methodological Answer : SHELXL refines crystal structures by fitting experimental diffraction data to atomic coordinates. For example, pyrazoline derivatives with methoxyphenyl groups (e.g., 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole) were validated via SHELX-refined bond angles and torsion angles, resolving spatial arrangements of substituents .
Advanced Research Questions
Q. How can Multiwfn analyze electron density distribution and reactive pharmacophores?
- Methodological Answer : Multiwfn calculates electrostatic potential surfaces (EPS) and electron localization functions (ELF). For piperazinone-thiazole hybrids, EPS maps identify nucleophilic regions (e.g., thiazole sulfur) and electrophilic sites (e.g., carbonyl carbons), guiding derivatization for targeted interactions .
Q. What experimental designs optimize structure-activity relationships (SAR) for analogues?
- Methodological Answer : Bivalent binding motifs (e.g., dual pharmacophores) enhance potency. In bromodomain inhibitors, linking thiazole and methoxyphenyl moieties via piperazinone spacers improved BRD4 binding affinity by 10-fold (IC50: 50 nM → 5 nM). Systematic variation of substituent chain lengths and ring sizes (e.g., triazolopyridazine vs. thiazole) identified optimal steric and electronic profiles .
Q. How can researchers address discrepancies in biological activity data across assay platforms?
- Methodological Answer : Normalize data using internal controls (e.g., housekeeping genes) and validate via orthogonal assays. For example, BRD4 inhibition in biochemical assays (TR-FRET) may differ from cellular c-Myc downregulation (qPCR) due to membrane permeability. Cross-referencing IC50 values (e.g., 100 nM in vitro vs. 500 nM in cells) clarifies compound efficacy .
Q. What HPLC-MS methodologies ensure impurity profiling during pharmacological studies?
- Methodological Answer : Use reverse-phase C18 columns with gradient elution (ACN/0.1% formic acid) to separate impurities. For example, 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives showed baseline resolution of byproducts (Rt: 8.2 min vs. 9.5 min) with MS/MS fragmentation confirming structural deviations (e.g., m/z 215 → 178 for dechlorinated species) .
Q. What enantioselective techniques synthesize chiral intermediates for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
